

# ABZ-amine (CAS Number: 80983-36-4): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**ABZ-amine**, also known as Amino Albendazole or 5-(Propylsulphanyl)-1H-benzimidazol-2-amine, is primarily recognized as a significant impurity and metabolite of Albendazole.[1][2][3] [4][5] Albendazole is a broad-spectrum benzimidazole anthelmintic agent used in the treatment of various parasitic worm infestations.[6][7][8] Given the stringent regulatory requirements for pharmaceutical purity, a thorough understanding of its impurities is crucial for drug development and quality control. This technical guide provides a comprehensive overview of the known properties, synthesis, and analytical methodologies related to **ABZ-amine** (CAS: 80983-36-4).

## **Physicochemical Properties**

**ABZ-amine** is a heterocyclic compound belonging to the benzimidazole class.[9] Its fundamental properties are summarized in the table below.



Property	Value	Source
Chemical Name	5-(Propylsulphanyl)-1H- benzimidazol-2-amine	[2][10]
Synonyms	Amino Albendazole, Albendazole Impurity A, Desmethoxycarbonyl Albendazole	[1][11][12]
CAS Number	80983-36-4	[1][2][3][4][5][10][11][12][13] [14][15][16][17]
Molecular Formula	C10H13N3S	[11][12][17]
Molecular Weight	207.30 g/mol	[17]
Appearance	White to Off-White Solid	[12]
Boiling Point	438.6°C at 760 mmHg	[11]
Flash Point	219°C	[11]
Density	1.26 g/cm <sup>3</sup>	[11]
Refractive Index	1.677	[11]
XLogP3	2.7	[17]

## **Synthesis Protocol**

A method for the synthesis of **ABZ-amine** (referred to as Albendazole Impurity A) has been described in the literature. The following protocol is based on the available information.[1]

Reaction: Hydrolysis of Albendazole

• Starting Material: Albendazole (5g)

• Reagents: Concentrated Sulphuric Acid: Water (1:1 v/v), 50 mL

Procedure:

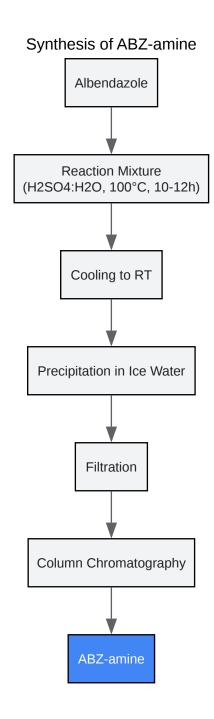
### Foundational & Exploratory





- Charge Albendazole into a round bottom flask at room temperature.
- Add the sulphuric acid:water mixture to the flask at room temperature.
- Stir the reaction mass at 100°C for 10-12 hours, with a condenser attached.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) with 100% Ethyl acetate as the mobile phase.
- Once the reaction is complete, cool the reaction mass to 25-30°C.
- Slowly add the reaction mass dropwise into ice-cold water (200 mL) over 1-2 hours.
- Stir the resulting mixture at room temperature for 30 minutes.
- Filter the precipitated solid.
- Distill the filtrate under vacuum to obtain the crude product.
- Purify the crude product by column chromatography using 30% ethyl acetate in hexane,
   followed by 40% ethyl acetate in hexane as the mobile phase to yield a buff-colored solid.





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Fig. 1: Workflow for the synthesis of ABZ-amine from Albendazole.

# **Analytical Methodologies**



The primary analytical technique for the identification and quantification of **ABZ-amine** as an impurity in Albendazole is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

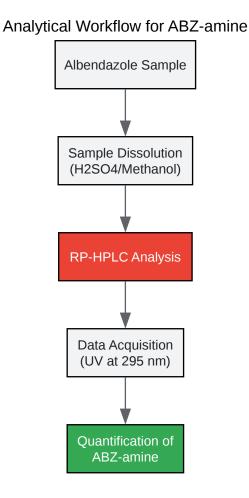
RP-HPLC Method for Albendazole and its Impurities

This method is designed for the simultaneous determination of Albendazole and its related substances, including **ABZ-amine** (Impurity A).

- Column: Symmetry C18, 5 μm, 250 mm x 4.6 mm[15]
- Mobile Phase: A gradient elution using acetonitrile and sodium acetate buffer.[15]
- Flow Rate: 1.0 mL/min[15]
- Detection: UV at 295 nm[15]
- Sample Preparation: Dissolve the sample in a mixture of sulphuric acid and methanol (1:99 v/v) and then dilute with methanol.[15]

Forced Degradation Studies: To ensure the stability-indicating nature of the HPLC method, forced degradation studies on Albendazole were performed under various stress conditions, including light, heat ( $80^{\circ}$ C), acid hydrolysis (1 N HCl), base hydrolysis (1 N NaOH), and oxidation (5% H<sub>2</sub>O<sub>2</sub>).[15]





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Fig. 2: General workflow for the analysis of **ABZ-amine** in Albendazole samples.

# Biological Context and Mechanism of Action of the Parent Compound (Albendazole)

Currently, there is no specific information available in the scientific literature regarding the biological activity or signaling pathways of **ABZ-amine** itself. Its significance is primarily derived from its status as an impurity of Albendazole. Therefore, understanding the mechanism of action of Albendazole provides the necessary biological context.

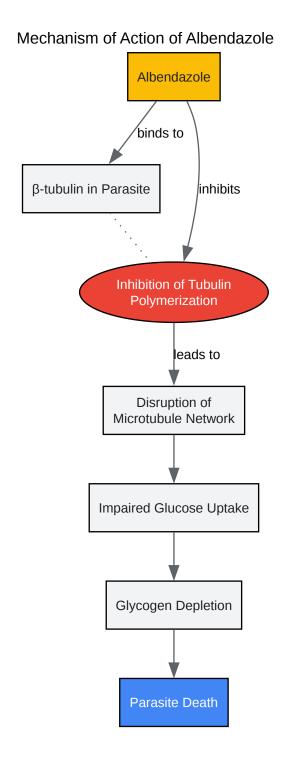






Albendazole exerts its anthelmintic effect by inhibiting the polymerization of tubulin, a key component of microtubules in parasitic worms.[7][8] This disruption of the microtubule network leads to impaired glucose uptake and depletion of glycogen stores, ultimately resulting in the death of the parasite.[7][8]





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Fig. 3: Signaling pathway illustrating the mechanism of action of Albendazole.



#### Conclusion

ABZ-amine (CAS: 80983-36-4) is a critical impurity to monitor in the manufacturing of Albendazole. This guide has provided a summary of its known physicochemical properties, a detailed synthesis protocol, and an overview of the analytical methods used for its detection and quantification. While direct biological activity data for ABZ-amine is not currently available, its relationship with the potent anthelmintic Albendazole underscores the importance of its characterization and control in pharmaceutical development. The provided workflows and diagrams offer a clear and concise reference for researchers and professionals working with this compound.

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